N-Desmethyldanofloxacin

Descripción general

Descripción

N-Desmethyldanofloxacin is a metabolite of danofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. It is characterized by its molecular formula C18H18FN3O3 and a molecular weight of 343.35 g/mol . This compound is primarily used in veterinary medicine and has significant implications in the field of pharmacokinetics and pharmacodynamics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyldanofloxacin involves the demethylation of danofloxacin. This process typically requires specific reagents and conditions to achieve the desired product. One common method involves the use of acidic or basic conditions to facilitate the removal of the methyl group from danofloxacin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Desmethyldanofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Veterinary Medicine

N-Desmethyldanofloxacin is primarily utilized in veterinary settings due to its effectiveness against a broad spectrum of bacterial infections in livestock and companion animals. It is particularly noted for its use in treating respiratory infections caused by Mycoplasma species and other pathogens.

Key Findings:

- Efficacy Against Mycoplasma : Studies have shown that this compound is effective against Mycoplasma gallisepticum in poultry, demonstrating a reduction in clinical signs and mortality rates when administered appropriately .

- Dosage and Administration : The recommended dosage varies based on the species and severity of infection, typically ranging from 5 to 10 mg/kg body weight in livestock .

Aquaculture

In aquaculture, this compound has gained prominence due to its rapid action against bacterial infections in fish. It is particularly valuable for maintaining fish health and ensuring the sustainability of aquaculture practices.

Applications in Aquaculture:

- Treatment of Bacterial Infections : It has been used effectively to treat infections such as Aeromonas hydrophila in fish species like European seabass .

- Regulatory Aspects : The use of this compound in aquaculture is subject to strict regulations to prevent antibiotic resistance and ensure food safety. Monitoring programs are essential for assessing residue levels in fish products intended for human consumption.

Analytical Chemistry

The detection and quantification of this compound in biological samples are critical for both clinical and environmental monitoring. Advanced analytical methods have been developed to facilitate this process.

Analytical Techniques:

- UPLC-PDA Methodology : A rapid confirmatory method using Ultra Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) has been established for the determination of danofloxacin and its metabolite this compound in fish tissues. This method offers high sensitivity and specificity, allowing for accurate monitoring of antibiotic residues .

| Analytical Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| UPLC-PDA | High | High | Fish tissues |

Case Studies

Several studies have documented the effectiveness of this compound across different applications:

- Case Study 1 : In a controlled trial involving poultry, the administration of this compound significantly reduced the incidence of respiratory disease caused by Mycoplasma gallisepticum, leading to improved growth rates and feed conversion .

- Case Study 2 : A study on European seabass indicated that treatment with this compound resulted in a marked decrease in mortality rates associated with bacterial infections, showcasing its potential as a therapeutic agent in aquaculture .

Mecanismo De Acción

N-Desmethyldanofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function .

Comparación Con Compuestos Similares

Similar Compounds

Danofloxacin: The parent compound from which N-Desmethyldanofloxacin is derived.

Enrofloxacin: Another fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: A widely used fluoroquinolone in human medicine.

Uniqueness

This compound is unique due to its specific pharmacokinetic profile and its role as a metabolite of danofloxacin. It provides valuable insights into the metabolism and excretion of fluoroquinolones, aiding in the development of more effective veterinary drugs .

Actividad Biológica

N-Desmethyldanofloxacin is a metabolite of danofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy, and safety profiles based on diverse research findings.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is produced as a metabolite of danofloxacin following administration in various animal models. The following table summarizes key pharmacokinetic parameters observed in different species:

| Species | Dose (mg/kg) | Peak Plasma Concentration (µg/ml) | Half-Life (h) | Excretion |

|---|---|---|---|---|

| Broiler Chickens | 5 | 0.40 | 7 | Urine (88-94% unchanged) |

| Pigs | 1.25 | 0.40 (plasma), 1.68 (lung) | 7 | Urine (2-3x faeces) |

| Cattle | 1.25 | 0.37 (subcutaneous) | Not specified | Rapid depletion from tissues |

| Horses | Not specified | Not specified | Not specified | Not specified |

The studies indicate that after administration, danofloxacin is rapidly absorbed, with peak plasma concentrations reached within one hour post-dosing. The half-life of danofloxacin and its metabolite in plasma is approximately 7 hours .

Efficacy

This compound exhibits antimicrobial activity similar to that of its parent compound, danofloxacin. In various studies, the compound has been shown to effectively inhibit a range of bacterial pathogens, particularly those affecting livestock such as Escherichia coli and Salmonella species.

Case Studies

- Broiler Chickens : In a study involving broiler chickens treated with danofloxacin, it was found that this compound accounted for approximately 5-7% of the excreted radiolabel after treatment with tritiated danofloxacin. This indicates that while the metabolite is present, the majority of the drug excreted remains unchanged .

- Pigs : A study administering danofloxacin to pigs showed that peak concentrations of both danofloxacin and its metabolite were detectable in plasma and lung tissues shortly after dosing. The metabolic profile suggested that this compound contributes to the overall antimicrobial activity observed in treated animals .

- Cattle : Research on cattle indicated that after multiple doses of danofloxacin, the depletion rates of both danofloxacin and this compound from muscle and liver tissues were comparable, suggesting effective metabolism and clearance mechanisms .

Safety and Toxicity

Toxicological assessments have demonstrated that this compound has a favorable safety profile when used at recommended dosages in veterinary applications. Studies have shown no significant adverse effects at therapeutic doses; however, high doses may lead to increased liver enzyme levels and other mild toxic effects .

Propiedades

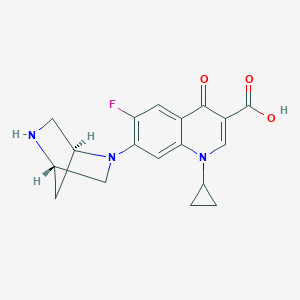

IUPAC Name |

1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZDPJRHQVYKPA-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4CN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108461-04-7 | |

| Record name | N-Desmethyldanofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108461047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between danofloxacin and N-Desmethyldanofloxacin in horses?

A1: this compound is the primary metabolite of danofloxacin in horses. [] This means that after a horse is administered danofloxacin, their body metabolizes it, resulting in the formation of this compound.

Q2: Are there methods for simultaneously measuring danofloxacin and this compound in food-producing animals?

A3: Yes, researchers have developed liquid chromatography techniques with fluorescence detection to simultaneously determine the concentrations of both danofloxacin and this compound in edible tissues of cattle and chickens. [] This is particularly important for ensuring food safety and monitoring residue levels of veterinary drugs in food products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.